molecular formula C17H17FN2O2 B8439320 1-Benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine

1-Benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine

Cat. No. B8439320
M. Wt: 300.33 g/mol
InChI Key: YCDZWQNDXSITIX-UHFFFAOYSA-N
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Patent
US07893062B2

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (8.00 g, 33.6 mmol) in CH2Cl2 (140 ml) was added drop wise, over a 30 minutes period, to a stirred solution of 1-fluoro-4-((E)-2-nitro-vinyl)-benzene (5.12 g, 30.6 mmol) and trifluoroacetic acid (0.23 ml, 3.1 mmol) in CH2Cl2 (200 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:4) afforded 6.60 g (72%) of the title compound as a light yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
CO[CH2:3][N:4]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][Si](C)(C)C.[F:17][C:18]1[CH:23]=[CH:22][C:21](/[CH:24]=[CH:25]/[N+:26]([O-:28])=[O:27])=[CH:20][CH:19]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:10]([N:4]1[CH2:5][CH:25]([N+:26]([O-:28])=[O:27])[CH:24]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)[CH2:3]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)\C=C\[N+](=O)[O-]
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for an additional 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
CUSTOM
Type
CUSTOM
Details
purification by flash chromatography (SiO2, EtOAc/H 1:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)[N+](=O)[O-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.